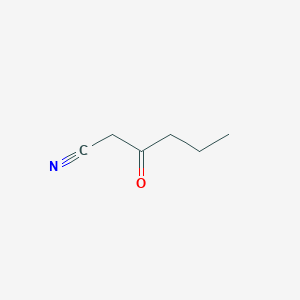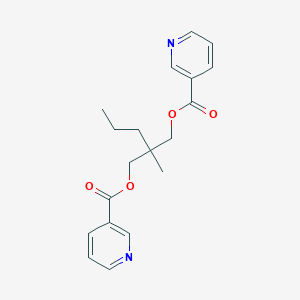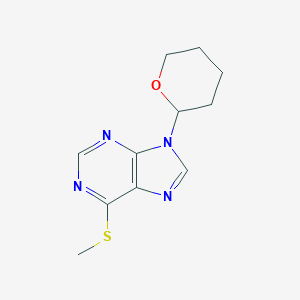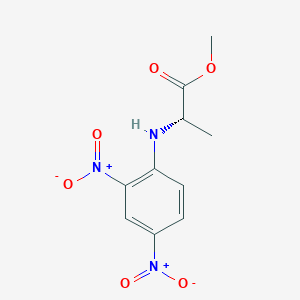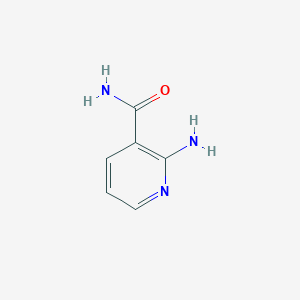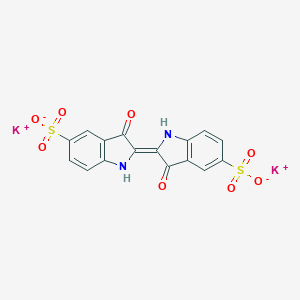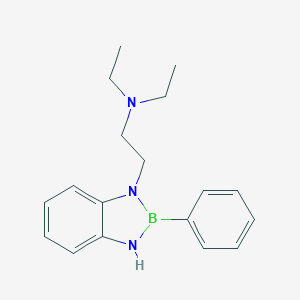
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a boron-containing heterocyclic compound that has a unique structure and properties.
Mechanism Of Action
The mechanism of action of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain in the body. By inhibiting the activity of COX-2, this compound reduces inflammation and pain.
Biochemical And Physiological Effects
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. This compound has also been used as a ligand for catalysis and as a building block for the synthesis of other compounds.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- in lab experiments is its unique structure and properties. This compound has a boron-containing heterocyclic structure that is not commonly found in other compounds. Additionally, it has shown potential as an anti-inflammatory, analgesic, and anti-cancer agent, which makes it a promising compound for further research.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires several steps and can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-. One area of future research is the study of its anti-inflammatory and analgesic properties. This compound has shown promise in reducing inflammation and pain in animal models, and further studies are needed to understand its mechanism of action and potential applications in the treatment of inflammatory and painful conditions.
Another area of future research is the study of its anti-cancer properties. This compound has shown potential as an inhibitor of cancer cell growth, and further studies are needed to understand its mechanism of action and potential applications in cancer treatment.
Additionally, this compound has potential applications as a ligand for catalysis and as a building block for the synthesis of other compounds. Further studies are needed to explore these potential applications and to develop new compounds based on the structure of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-.
Synthesis Methods
The synthesis of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction of 2,3-dihydro-1H-1,3,2-benzodiazaborole with phenyl magnesium bromide followed by the reaction with diethylaminoethyl chloride. This method yields a high purity product with good yield.
Scientific Research Applications
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- has potential applications in several fields of scientific research. It has been studied extensively for its anti-inflammatory and analgesic properties. It has also been used as a ligand for catalysis and as a building block for the synthesis of other compounds. Additionally, this compound has shown potential as an anti-cancer agent and has been studied for its ability to inhibit the growth of cancer cells.
properties
CAS RN |
14321-02-9 |
|---|---|
Product Name |
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- |
Molecular Formula |
C18H24BN3 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-phenyl-1H-1,3,2-benzodiazaborol-3-yl)ethanamine |
InChI |
InChI=1S/C18H24BN3/c1-3-21(4-2)14-15-22-18-13-9-8-12-17(18)20-19(22)16-10-6-5-7-11-16/h5-13,20H,3-4,14-15H2,1-2H3 |
InChI Key |
PSQSATAEURPGNU-UHFFFAOYSA-N |
SMILES |
B1(NC2=CC=CC=C2N1CCN(CC)CC)C3=CC=CC=C3 |
Canonical SMILES |
B1(NC2=CC=CC=C2N1CCN(CC)CC)C3=CC=CC=C3 |
Other CAS RN |
14321-02-9 |
synonyms |
2,3-Dihydro-3-(2-diethylaminoethyl)-2-phenyl-1H-1,3,2-benzodiazaborole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



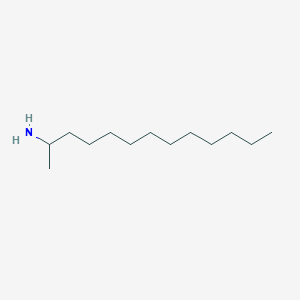
![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)





